4-Phényl-2-(pyrrolidin-1-yl)quinazoline

Vue d'ensemble

Description

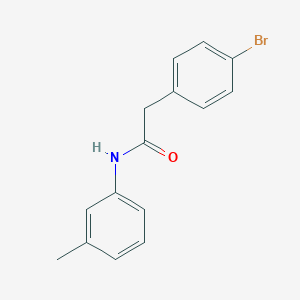

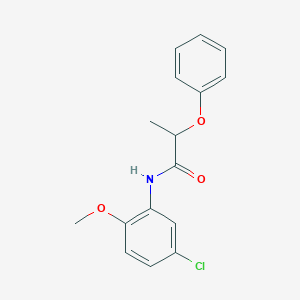

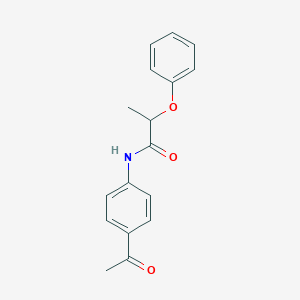

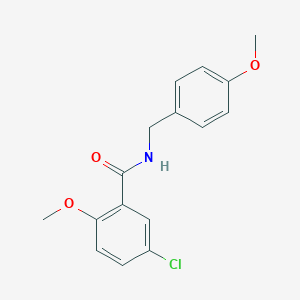

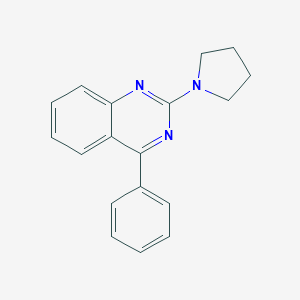

“4-Phenyl-2-(pyrrolidin-1-yl)quinazoline” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a phenyl group and a pyrrolidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline core and the addition of various substituents . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . The synthesis of related compounds has been carried out in a multi-step manner, where intermediate pyrrolidine derivatives were obtained by reaction of certain precursors .Molecular Structure Analysis

The molecular structure of “4-Phenyl-2-(pyrrolidin-1-yl)quinazoline” is characterized by the presence of a quinazoline core, a phenyl group, and a pyrrolidine ring . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-2-(pyrrolidin-1-yl)quinazoline” would depend on the specific conditions and reagents used. Quinazoline derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenyl-2-(pyrrolidin-1-yl)quinazoline” can be predicted based on its molecular structure. For example, the presence of the quinazoline core and the pyrrolidine ring may influence its solubility, stability, and reactivity .Mécanisme D'action

Target of Action

Quinazolinone derivatives, a class of compounds to which 4-phenyl-2-(pyrrolidin-1-yl)quinazoline belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .

Mode of Action

Related quinazolinone derivatives have been found to interact with their targets in a way that inhibits biofilm formation inPseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

Related quinazolinone derivatives have been shown to impede the twitching motility ofPseudomonas aeruginosa cells, a trait that augments the cells’ pathogenicity and invasion potential .

Result of Action

Related quinazolinone derivatives have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth . This suggests that they may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline in lab experiments is its versatility. 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of derivatives with different properties. However, one of the limitations of using 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline is its low solubility in water, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for the research and development of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline. One area of interest is the development of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline derivatives with improved solubility and bioavailability for use in medicinal chemistry. Another area of interest is the investigation of the potential neuroprotective effects of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline in animal models of neurodegenerative diseases. Additionally, 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline has shown promise as a building block for the synthesis of functional materials, and further research in this area could lead to the development of new materials with unique properties.

Applications De Recherche Scientifique

Modulation des maladies auto-immunes

Les dérivés de la quinazoline ont été explorés pour leur potentiel dans le traitement des maladies auto-immunes. Plus précisément, ils ont été utilisés comme agonistes inverses du récepteur orphelin lié à l'acide rétinoïque γ (RORγt), qui est impliqué dans les maladies auto-immunes .

Modulateurs sélectifs du récepteur des androgènes (SARM)

Ces composés ont été synthétisés pour agir comme des SARM, dans le but d'optimiser le profil pharmacocinétique pour de meilleurs résultats thérapeutiques .

Activité antimicrobienne

Les dérivés de la quinazolinone et de la quinazoline ont montré des résultats prometteurs en termes d'activités antimicrobiennes, tant dans des études in vitro que in vivo .

Cytotoxicité contre les cellules tumorales

Certains dérivés de la quinazoline présentent une cytotoxicité élevée contre les lignées cellulaires tumorales humaines, ce qui indique des applications potentielles en thérapie anticancéreuse .

Activités analgésiques et anti-inflammatoires

Des recherches ont été menées sur les dérivés de la quinazoline pour leurs propriétés analgésiques et anti-inflammatoires, en mettant l'accent sur la réduction des effets secondaires d'ulcération .

Analyse Biochimique

Biochemical Properties

Quinazoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural features of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline.

Cellular Effects

Quinazoline derivatives have been reported to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in Pseudomonas aeruginosa . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinazoline derivatives can inhibit the formation of beta-hematin . This suggests that 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

4-phenyl-2-pyrrolidin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-15-10-4-5-11-16(15)19-18(20-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAXOTHFRQJSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)